Cas no 872511-34-7 (Infigratinib)

Infigratinib structure
Infigratinib structure
Produktname:Infigratinib
CAS-Nr.:872511-34-7
MF:C26H31Cl2N7O3
MW:560.475443124771
MDL:MFCD22123241
CID:823700

Infigratinib Chemische und physikalische Eigenschaften

Namen und Kennungen

    • NVP-BGJ398
    • 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea
    • BGJ398(NVP-BGJ398)
    • 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-(4-(4-ethylpiperazin-1-yl)phenylamino)pyrimidin-4-yl)-1-methylurea
    • BGJ 398
    • BGJ-398
    • C26H31Cl2N7O3
    • Infigratinib
    • UNII-A4055ME1VK
    • BGJ398
    • 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-ethylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)-1-methylurea
    • A4055ME1VK
    • 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-{[4-(4-ethylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)-1-methylurea
    • N′-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-[6-[[4-(4-ethyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]-N-methylurea (ACI)
    • 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-[6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimid-4-yl]-1-methyl-urea
    • 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-[6-[[4-(4-ethylpiperazin-1-yl)phenyl]amino]pyrimidin-4-yl]-1-methylurea
    • NVP-BGJ 398
    • MDL: MFCD22123241
    • Inchi: 1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31)
    • InChI-Schlüssel: QADPYRIHXKWUSV-UHFFFAOYSA-N
    • Lächelt: O=C(N(C)C1C=C(NC2C=CC(N3CCN(CC)CC3)=CC=2)N=CN=1)NC1C(Cl)=C(OC)C=C(OC)C=1Cl

Berechnete Eigenschaften

  • Genaue Masse: 559.18700
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 38
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 724
  • Topologische Polaroberfläche: 95.1

Experimentelle Eigenschaften

  • Dichte: 1.354
  • Siedepunkt: 747.9±60.0°C at 760 mmHg
  • PSA: 98.58000
  • LogP: 5.44390

Infigratinib Sicherheitsinformationen

  • Signalwort:Warning
  • Gefahrenhinweis: H302
  • Warnhinweis: P280-P305+P351+P338
  • Lagerzustand:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Infigratinib Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
DC Chemicals
DC5194-250 mg
NVP-BGJ398(Infigratinib)
872511-34-7 >98%
250mg
$650.0 2022-02-28
Ambeed
A107926-100mg
3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-ethylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)-1-methylurea
872511-34-7 99+%
100mg
$186.0 2025-02-20
ChemScence
CS-0586-500mg
Infigratinib
872511-34-7 99.70%
500mg
$750.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B50410-25mg
BGJ398
872511-34-7 98%
25mg
¥1266.0 2022-04-28
Axon Medchem
1775-2 x 25 mg
NVP-BGJ398
872511-34-7 99%
2 x 25 mg
€360.00 2023-07-10
MedChemExpress
HY-13311-10mM*1 mL in DMSO
Infigratinib
872511-34-7 99.72%
10mM*1 mL in DMSO
¥550 2024-05-25
LKT Labs
N8662-50 mg
NVP-BGJ398
872511-34-7 ≥98%
50mg
$459.40 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-364430-5mg
BGJ398,
872511-34-7
5mg
¥1489.00 2023-09-05
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1975-200 mg
Infigratinib
872511-34-7 98.46%
200mg
¥3680.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1975-5 mg
Infigratinib
872511-34-7 98.46%
5mg
¥485.00 2022-02-28

Infigratinib Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Solvents: Toluene ,  1,4-Dioxane ;  1 h, rt → reflux; reflux → rt
1.2 Solvents: Toluene ;  rt; 1.5 h, rt → reflux
Referenz
Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase
Guagnano, Vito; et al, Journal of Medicinal Chemistry, 2011, 54(20), 7066-7083

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Toluene ;  15 min, 35 - 45 °C; 20 h, rt
2.1 Reagents: Sulfuryl chloride Solvents: Acetonitrile ;  7 min, 0 °C; 30 min, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
3.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  44 h, rt → reflux
4.1 Solvents: Toluene ,  1,4-Dioxane ;  1 h, rt → reflux; reflux → rt
4.2 Solvents: Toluene ;  rt; 1.5 h, rt → reflux
Referenz
Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase
Guagnano, Vito; et al, Journal of Medicinal Chemistry, 2011, 54(20), 7066-7083

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Water ;  16 h, rt → 100 °C; 24 h, 100 °C; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified, cooled
2.1 Solvents: Toluene ,  1,4-Dioxane ;  1 h, rt → reflux; reflux → rt
2.2 Solvents: Toluene ;  rt; 1.5 h, rt → reflux
Referenz
Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase
Guagnano, Vito; et al, Journal of Medicinal Chemistry, 2011, 54(20), 7066-7083

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  7 h, rt
2.1 Reagents: Acetic acid Solvents: Water ;  16 h, rt → 100 °C; 24 h, 100 °C; cooled
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified, cooled
3.1 Solvents: Toluene ,  1,4-Dioxane ;  1 h, rt → reflux; reflux → rt
3.2 Solvents: Toluene ;  rt; 1.5 h, rt → reflux
Referenz
Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase
Guagnano, Vito; et al, Journal of Medicinal Chemistry, 2011, 54(20), 7066-7083

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  44 h, rt → reflux
2.1 Solvents: Toluene ,  1,4-Dioxane ;  1 h, rt → reflux; reflux → rt
2.2 Solvents: Toluene ;  rt; 1.5 h, rt → reflux
Referenz
Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase
Guagnano, Vito; et al, Journal of Medicinal Chemistry, 2011, 54(20), 7066-7083

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Ethanol ,  Isopropanol ;  50 °C; 1 h, rt
2.1 Reagents: Acetic acid Solvents: Water ;  16 h, rt → 100 °C; 24 h, 100 °C; cooled
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified, cooled
3.1 Solvents: Toluene ,  1,4-Dioxane ;  1 h, rt → reflux; reflux → rt
3.2 Solvents: Toluene ;  rt; 1.5 h, rt → reflux
Referenz
Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase
Guagnano, Vito; et al, Journal of Medicinal Chemistry, 2011, 54(20), 7066-7083

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sulfuryl chloride Solvents: Acetonitrile ;  7 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
2.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  44 h, rt → reflux
3.1 Solvents: Toluene ,  1,4-Dioxane ;  1 h, rt → reflux; reflux → rt
3.2 Solvents: Toluene ;  rt; 1.5 h, rt → reflux
Referenz
Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase
Guagnano, Vito; et al, Journal of Medicinal Chemistry, 2011, 54(20), 7066-7083

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 15 h, rt → 80 °C
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  7 h, rt
3.1 Reagents: Acetic acid Solvents: Water ;  16 h, rt → 100 °C; 24 h, 100 °C; cooled
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified, cooled
4.1 Solvents: Toluene ,  1,4-Dioxane ;  1 h, rt → reflux; reflux → rt
4.2 Solvents: Toluene ;  rt; 1.5 h, rt → reflux
Referenz
Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase
Guagnano, Vito; et al, Journal of Medicinal Chemistry, 2011, 54(20), 7066-7083

Infigratinib Raw materials

Infigratinib Preparation Products

Infigratinib Verwandte Literatur

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